molecular formula C16H11N3OS B2987491 3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one CAS No. 685106-93-8

3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B2987491
CAS No.: 685106-93-8
M. Wt: 293.34
InChI Key: MOUSHDYNDZGDRA-JLHYYAGUSA-N
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Description

The compound “3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . The exact structure would depend on the specific substituents on the thiazole and indole rings.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiazole derivatives have been reported to undergo a variety of chemical reactions, and they are used as intermediates in the synthesis of various drugs .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and other physical properties can be determined using standard laboratory techniques.

Scientific Research Applications

Cycloaddition Reactions

The compound is involved in cycloaddition reactions, where it acts as a thiocarbonyl ylide with electron-deficient alkenes and azomethine ylide with electron-deficient alkynes. This reactivity is attributed to its unique structural framework, allowing for versatile synthetic applications (Sutcliffe et al., 2000).

Antitumor Activity

Derivatives of this compound have shown promising antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These derivatives act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells (Carbone et al., 2013).

Synthesis of Spiro Compounds

The compound is utilized in the synthesis of spiro compounds, such as spiro[indoline-3,7′-thiazolo[3,2-a]pyridines] and spiro[benzo[4,5]thiazolo[3,2-a]pyridine-3,3′-indolines]. These compounds are synthesized through a three-component reaction involving thiazole, demonstrating the compound's role in creating complex heterocyclic structures (Yang et al., 2015).

HIV-1 Reverse Transcriptase Inhibition

Isatin thiazoline hybrids, including derivatives of the target compound, have been studied as dual inhibitors of HIV-1 reverse transcriptase. These studies explore the influence of substituents on the thiazole ring and isatin nucleus on the compound's ability to inhibit both DNA polymerase and ribonuclease H functions of the reverse transcriptase enzyme (Meleddu et al., 2016).

Antagonistic Properties

Compounds related to the target molecule have been identified as antagonists of platelet-activating factor (PAF), showing potential in treating PAF-related disorders such as asthma and acute inflammation. This highlights the compound's relevance in developing therapeutic agents for inflammatory conditions (Summers & Albert, 1987).

Antimicrobial Activity

Derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the compound's potential in contributing to the development of new antimicrobial agents. This includes studies on spiro[indole-3,5′-[1,3]thiazolo[4,5‐c]isoxazol]-2(1H)-ones and their activity against various microbial strains (Thadhaney et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper disposal of waste materials .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicine. Given the wide range of activities reported for thiazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

(3E)-3-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-15-13(12-5-1-2-6-14(12)18-15)10-11-4-3-8-19(11)16-17-7-9-21-16/h1-10H,(H,18,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUSHDYNDZGDRA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=NC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=NC=CS4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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